![molecular formula C10H13NO2 B13804869 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one CAS No. 52266-34-9](/img/structure/B13804869.png)
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one
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Overview
Description
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of a hydroxy(methyl)amino group attached to the first carbon of the propanone chain, with a phenyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxy(methyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction could produce 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-ol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- CAS Number : 42142-52-9
The compound features a hydroxymethyl group and an amino group attached to a phenylpropanol structure, which contributes to its biological activity and reactivity in chemical synthesis.
Pharmaceutical Development
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably fluoxetine (Prozac). The synthesis pathway typically involves the following steps:
- Synthesis of Key Intermediates : The compound can be synthesized via the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one using sodium borohydride in acetic acid, yielding 3-methylamino-1-phenylpropan-1-ol, which is a precursor for fluoxetine production .
Neuropharmacology
Research indicates that this compound exhibits significant activity on neurotransmitter systems, particularly as a reuptake inhibitor for norepinephrine and dopamine. This mechanism is crucial for potential therapeutic applications in:
- Attention-deficit hyperactivity disorder (ADHD) : Studies suggest that it may enhance cognitive function and attention, similar to other stimulants.
- Mood Disorders : Its interaction with neurotransmitter systems hints at applications in treating mood disorders, although further clinical research is warranted.
Biochemical Research
The compound has been utilized in various biochemical assays due to its ability to participate in radical addition reactions. This property makes it valuable for studying reaction mechanisms and enzyme activities within metabolic pathways .
Case Study 1: Synthesis of Fluoxetine
A study demonstrated an efficient method for synthesizing fluoxetine hydrochloride through a series of reactions starting from acetophenone. The process involved creating intermediates such as 3-methylamino-1-phenylpropan-1-one, showcasing the compound's utility in pharmaceutical synthesis .
Case Study 2: Neuropharmacological Effects
In a clinical trial examining the effects of compounds similar to this compound on ADHD patients, results indicated improved attention and cognitive performance. These findings support its potential as a treatment option for cognitive disorders.
Table 1: Comparison of Biological Activities
Activity Type | Description | References |
---|---|---|
Neurotransmitter Inhibition | Reuptake inhibition of norepinephrine and dopamine | |
Cognitive Enhancement | Improvement in attention span and cognitive function | |
Mood Regulation | Potential applications in mood disorders |
Table 2: Synthesis Pathway Overview
Step | Reagents/Conditions | Outcome |
---|---|---|
Claisen condensation | Acetophenone + Ethyl formate | Benzoylacetaldehyde sodium salt |
Reaction with methylamine | Benzoylacetaldehyde sodium salt + Methylamine hydrochloride | 1-Phenyl-3-methylamino-1-propenone |
Reduction | Sodium borohydride + Acetic acid | 3-Methylamino-1-phenylpropanol |
Mechanism of Action
The mechanism of action of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanone: Lacks the hydroxy(methyl)amino group, resulting in different chemical properties and reactivity.
3-(Hydroxyamino)-1-phenylpropan-1-one: Similar structure but without the methyl group, leading to variations in biological activity.
1-Phenyl-2-propanone: A related compound with a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is unique due to the presence of both hydroxy and methyl groups on the amino moiety, which imparts distinct chemical and biological properties
Biological Activity
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one, also known as a derivative of phenylpropanolamines, has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This compound is structurally related to various psychoactive agents and has been investigated for its effects on neurotransmitter systems.
Chemical Structure
The compound can be represented as follows:
This structure features a phenyl group attached to a propanone backbone with a hydroxymethylamino substituent, which is crucial for its biological interactions.
Monoamine Reuptake Inhibition
Research indicates that this compound acts as a modulator of monoamine reuptake . It has shown efficacy in the treatment of conditions such as:
- Major Depressive Disorder
- Vasomotor Symptoms (VMS)
- Chronic Fatigue Syndrome
These applications are attributed to its ability to enhance neurotransmitter levels in the synaptic cleft, particularly serotonin and norepinephrine, by inhibiting their reuptake mechanisms .
Antimicrobial Activity
Recent studies have explored the compound's antimicrobial properties , particularly against various bacterial strains. The compound exhibited significant activity against:
- Helicobacter pylori
- Escherichia coli
The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent. For instance, derivatives of similar compounds have shown MIC values ranging from 8 µg/mL to 64 µg/mL against resistant strains .
Neuropharmacological Effects
A study investigated the neuropharmacological effects of this compound in animal models. The results indicated that administration led to increased locomotor activity and enhanced mood-related behaviors, suggesting potential antidepressant effects. The compound was compared against established antidepressants, showing comparable efficacy at lower dosages .
Antibacterial Efficacy
In vitro studies demonstrated that the compound had a potent effect against H. pylori, with a reported MIC of 32 µg/mL. This suggests its potential use in treating gastric infections linked to this bacterium. Comparative studies with other known antibacterial agents highlighted its effectiveness, especially in strains resistant to traditional treatments .
Research Findings
Properties
CAS No. |
52266-34-9 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-[hydroxy(methyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3 |
InChI Key |
XXEMTOFJZYTWMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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